molecular formula C10H9ClN2 B1427173 5-Chloro-8-methylquinolin-2-amine CAS No. 1339793-87-1

5-Chloro-8-methylquinolin-2-amine

Cat. No.: B1427173
CAS No.: 1339793-87-1
M. Wt: 192.64 g/mol
InChI Key: NCQGFQLOKHMATQ-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinolin-2-amine is a chemical compound that is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of this compound is C10H9ClN2 .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, and their antimicrobial activity depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Scientific Research Applications

Chemical Reactions and Synthesis

5-Chloro-8-methylquinolin-2-amine and related compounds are used in various chemical reactions and synthesis processes. Woźniak and Nowak (1994) discussed the amination of nitroisoquinolines, including 5-chloro-8-nitroisoquinoline, to produce mono- or bis(methylamino)-substituted nitro compounds (Woźniak & Nowak, 1994). Also, Al-Shaar et al. (1988) investigated the reaction of hot thionyl chloride with 2-methylquinolines, transforming them into dichloro(2-quinolyl)methanesulphenyl chlorides, which can be further reacted with secondary amines (Al-Shaar et al., 1988).

Luminescent Properties

This compound has been studied for its luminescent properties. Prodi et al. (2001) found that the luminescent properties of 5-chloro-8-hydroxyquinoline, a related compound, are pH-dependent, suggesting potential applications as chemosensors for various metal ions (Prodi et al., 2001).

Antimicrobial Activity

Compounds related to this compound have shown antimicrobial activities. Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline and screened them for antifungal and antibacterial activities, finding some compounds with promising activity (Kumar et al., 2011).

Antimalarial and Anticancer Potential

This compound derivatives have been explored for their antimalarial and anticancer potential. Saini et al. (2016) synthesized quinoline-pyrazolopyridine hybrids and found some derivatives with considerable antimalarial activity (Saini et al., 2016). Similarly, Sirisoma et al. (2009) discovered a derivative with potent apoptosis-inducing properties, suggesting its use as an anticancer agent (Sirisoma et al., 2009).

Dye Synthesis

This compound derivatives have been used in dye synthesis. Szala et al. (2017) synthesized derivatives of 5-azo-8-hydroxy-2-methylquinoline dyes, demonstrating their application in textile dyeing and exploring their electrochemical properties (Szala et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 5-Chloro-8-methylquinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets, the PI3K/AKT/mTOR pathway proteins, by binding to them. The molecular docking studies reveal that this compound has a lesser binding energy with these proteins , indicating a strong interaction.

Biochemical Pathways

The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. The compound’s interaction with this pathway can lead to changes in these cellular processes, potentially leading to the inhibition of cancer cell proliferation.

Pharmacokinetics

It is predicted to satisfy the adme (absorption, distribution, metabolism, and excretion) profile , which suggests that it may have good bioavailability.

Result of Action

As a result of its action, this compound has shown activity against a non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.

Future Directions

Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . The development of new molecules containing the quinoline nucleus is rapidly advancing, with many research reports being generated in a brief span of time .

Biochemical Analysis

Biochemical Properties

5-Chloro-8-methylquinolin-2-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be active with inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2b .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. It has been screened against a non-small cell lung cancer cell line, A549 . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully understood. It has been found to be active with an inhibition concentration value of (IC50) 29.4 μM .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully known. It is known to interact with the PI3K/AKT/mTOR pathway proteins .

Properties

IUPAC Name

5-chloro-8-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQGFQLOKHMATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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